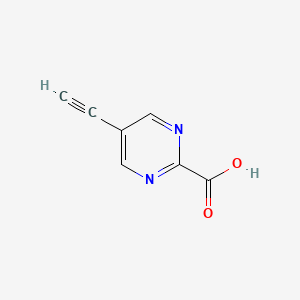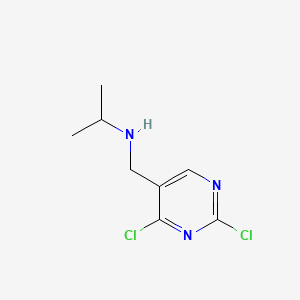![molecular formula C8H13N5O B578297 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide CAS No. 1221278-68-7](/img/no-structure.png)
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazole and 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogen-containing heterocycles that have a significant effect on the process of discovering new structures for pharmaceutical applications .
Synthesis Analysis
The synthesis of these triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .
Molecular Structure Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are planar molecules with C-N and N-N distances falling into a narrow range, consistent with their aromaticity . They are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the field of triazole-containing compounds involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also ongoing research into the development of new catalytic and eco-compatible approaches to the synthesis of these compounds .
Propriétés
Numéro CAS |
1221278-68-7 |
|---|---|
Nom du produit |
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide |
Formule moléculaire |
C8H13N5O |
Poids moléculaire |
195.226 |
Nom IUPAC |
1-(2-aminoethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-3-4-13-5-7(11-12-13)8(14)10-6-1-2-6/h5-6H,1-4,9H2,(H,10,14) |
Clé InChI |
BYHVEAXFHFFUGN-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)
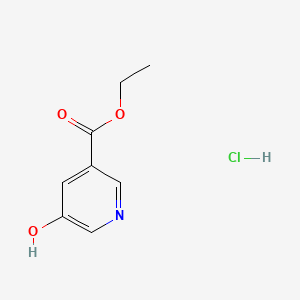
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)


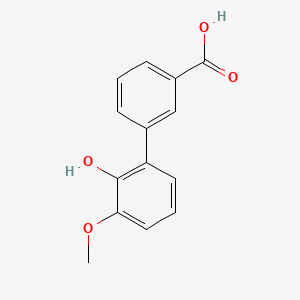

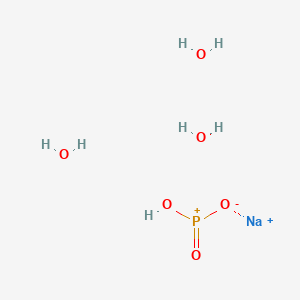

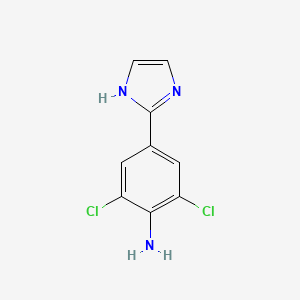
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

